molecular formula C8H10ClN3 B13977013 6-chloro-N4-cyclopropylpyridine-3,4-diamine

6-chloro-N4-cyclopropylpyridine-3,4-diamine

Cat. No.: B13977013
M. Wt: 183.64 g/mol
InChI Key: XSBDUSPNJPVMRX-UHFFFAOYSA-N
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Description

6-Chloro-N4-cyclopropylpyridine-3,4-diamine is an organic compound with the molecular formula C8H10ClN3 It is a derivative of pyridine and is characterized by the presence of a chloro group at the 6th position and a cyclopropyl group attached to the nitrogen atom at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N4-cyclopropylpyridine-3,4-diamine typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-3,4-diamine as the starting material.

    Cyclopropylation: The cyclopropyl group is introduced by reacting the intermediate with cyclopropylamine in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N4-cyclopropylpyridine-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in trifluoroacetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-Chloro-N4-cyclopropylpyridine-3,4-diamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor modulators.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in studies related to its biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-chloro-N4-cyclopropylpyridine-3,4-diamine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

    N4-Cyclopropylpyridine-3,4-diamine: Lacks the chloro group at the 6th position.

    6-Chloro-N4-isopropylpyridine-3,4-diamine: Contains an isopropyl group instead of a cyclopropyl group.

Uniqueness: 6-Chloro-N4-cyclopropylpyridine-3,4-diamine is unique due to the presence of both the chloro and cyclopropyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its applicability in various research domains.

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

6-chloro-4-N-cyclopropylpyridine-3,4-diamine

InChI

InChI=1S/C8H10ClN3/c9-8-3-7(6(10)4-11-8)12-5-1-2-5/h3-5H,1-2,10H2,(H,11,12)

InChI Key

XSBDUSPNJPVMRX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC(=NC=C2N)Cl

Origin of Product

United States

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